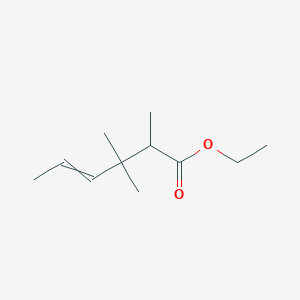

Ethyl 2,3,3-trimethylhex-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

60066-62-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

ethyl 2,3,3-trimethylhex-4-enoate |

InChI |

InChI=1S/C11H20O2/c1-6-8-11(4,5)9(3)10(12)13-7-2/h6,8-9H,7H2,1-5H3 |

InChI Key |

NFWFHPDZOMPRKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(C)(C)C=CC |

Origin of Product |

United States |

Significance of Branched Unsaturated Esters As Synthetic Intermediates

Branched unsaturated esters are valuable building blocks in organic synthesis due to their versatile reactivity and their presence in a wide array of biologically active molecules and functional materials. The combination of an ester functionality and a sterically encumbered unsaturated system allows for a variety of subsequent chemical transformations.

The ester group can be readily converted into other functional groups such as carboxylic acids, amides, alcohols, and aldehydes. The carbon-carbon double bond, particularly a tetrasubstituted one, is a key feature for further functionalization. Despite their thermodynamic stability, these alkenes can participate in a range of reactions, including various cycloadditions, olefin metathesis, and stereoselective additions, to introduce new stereocenters and build molecular complexity.

The presence of multiple methyl groups and an ethyl ester in the target molecule introduces significant steric hindrance, which can be strategically exploited to control the stereochemical outcome of reactions at or near the double bond. This makes such compounds valuable precursors in the asymmetric synthesis of complex target molecules.

Historical Development of Synthetic Methodologies for Hexenoate Derivatives

The synthesis of substituted hexenoate derivatives has evolved significantly over the decades, driven by the need for efficient and stereoselective methods to construct these common structural motifs.

Early Approaches and Classical Methods

Early methods for the synthesis of unsaturated esters often relied on classical olefination reactions. However, the stereoselective synthesis of highly substituted alkenes, such as the tetrasubstituted double bond in ethyl 2,3,3-trimethylhex-4-enoate, proved to be a formidable challenge for these early methods.

The Emergence of Sigmatropic Rearrangements: The Claisen Rearrangement

A major breakthrough in the synthesis of γ,δ-unsaturated esters came with the application of nih.govnih.gov-sigmatropic rearrangements, most notably the Claisen rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This powerful carbon-carbon bond-forming reaction involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The reaction proceeds through a concerted, six-membered cyclic transition state, which allows for a high degree of stereochemical control. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Several variants of the Claisen rearrangement have been developed to enhance its scope and utility for synthesizing complex molecules like branched hexenoates.

The Eschenmoser-Claisen Rearrangement: This variation utilizes the reaction of an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal to produce a γ,δ-unsaturated amide. libretexts.orgonlineorganicchemistrytutor.comnrochemistry.com The resulting amide can then be hydrolyzed to the corresponding carboxylic acid and subsequently esterified. This method is known for its reliability and high yields. onlineorganicchemistrytutor.com

The Johnson-Claisen Rearrangement: This method involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst to form a γ,δ-unsaturated ester directly. wikipedia.orgjk-sci.comlscollege.ac.in It is a highly efficient one-step process for the synthesis of these esters. lscollege.ac.in

The Ireland-Claisen Rearrangement: A particularly versatile variant, the Ireland-Claisen rearrangement, involves the rearrangement of an allylic ester silyl ketene acetal. organic-chemistry.org This method offers the significant advantage of proceeding at much lower temperatures than the classical Claisen rearrangement and allows for excellent control over the geometry of the newly formed double bond based on the stereochemistry of the silyl ketene acetal intermediate. organic-chemistry.org

| Claisen Rearrangement Variant | Reactants | Product | Key Features |

| Eschenmoser-Claisen | Allylic alcohol, N,N-dimethylacetamide dimethyl acetal | γ,δ-unsaturated amide | Reliable and high-yielding. onlineorganicchemistrytutor.com |

| Johnson-Claisen | Allylic alcohol, Orthoester | γ,δ-unsaturated ester | One-step, efficient process. wikipedia.orgjk-sci.comlscollege.ac.in |

| Ireland-Claisen | Allylic ester | γ,δ-unsaturated carboxylic acid | Mild reaction conditions, excellent stereocontrol. organic-chemistry.org |

Modern Catalytic Methods

More recently, the field has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for the stereoselective synthesis of tetrasubstituted alkenes. nih.govrsc.orgacs.orgrsc.org These methods, often employing nickel or palladium catalysts, allow for the convergent assembly of highly substituted olefins from simpler starting materials with high levels of stereocontrol. nih.gov While not historically used for hexenoate synthesis in the same vein as the Claisen rearrangement, these modern techniques represent the current state-of-the-art for constructing the core of molecules like this compound.

Research Trajectories and Future Directions for Ethyl 2,3,3 Trimethylhex 4 Enoate

Catalytic Approaches to Highly Substituted Unsaturated Esters

Catalysis offers a powerful tool for the construction of complex molecules, and several methods have been developed for the synthesis of branched unsaturated esters. These approaches often utilize transition metals or other catalysts to facilitate the formation of new carbon-carbon bonds with high levels of control over stereochemistry and regiochemistry.

Transition Metal-Catalyzed Functionalization of Alkenes

Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The functionalization of alkenes, in particular, has been a fertile ground for the development of new catalytic reactions.

A powerful strategy for the formation of branched α,β-unsaturated esters involves the combination of nickel and photoredox catalysis. This dual catalytic system allows for the coupling of various substrates under mild reaction conditions. researchgate.netyoutube.com The general approach involves the generation of a radical species via photoredox catalysis, which is then intercepted by a nickel catalyst to facilitate a carbon-carbon bond-forming event. researchgate.net

This methodology has been successfully applied to the synthesis of a variety of complex molecules containing a privileged pyrrolidinone core from alkenyl amides and aryl- or heteroaryl bromides. researchgate.net The reaction proceeds through a cascade amidoarylation/nickel-catalyzed cross-coupling of unactivated olefins. researchgate.net Furthermore, this strategy has been extended to the enantioselective carbosulfonylation of alkenes, producing β-aryl and β-alkenyl sulfones in high yields and with excellent enantioselectivity. acs.org The synthetic utility of this method is highlighted by its application to the synthesis of pharmacologically relevant molecules. acs.org

A key advantage of this dual catalytic system is the ability to perform transformations in a redox-neutral manner, which can improve both atom economy and reproducibility. researchgate.net The mechanism often involves the generation of an alkyl radical which is then captured by a Ni(0) complex. acs.org This is followed by oxidative addition of an aryl or alkenyl halide and subsequent reductive elimination to furnish the desired product. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Nickel/Photoredox | Alkenyl amides, Aryl/heteroaryl bromides | Pyrrolidinone core structures | Cascade amidoarylation/cross-coupling researchgate.net |

| Nickel/Photoredox | Alkenes, Sodium arenesulfinates, Aryl/alkenyl halides | β-Aryl and β-alkenyl sulfones | Enantioselective, three-component reaction acs.org |

| Nickel/Photoredox | Allylic esters, Organoboron reagents | Ketones | Formal deletion of an oxygen atom nih.gov |

| Nickel/Photoredox | α-Chloroalkylarenes, Amines | α-Chiral amides | Asymmetric carbonylative coupling acs.org |

Palladium-catalyzed reactions are a mainstay in organic synthesis, and recent advancements have enabled the carboacylation of alkenes through the activation of ester C–O bonds. nih.govacs.orgacs.org This approach provides a direct method for the synthesis of ketones from readily available esters and alkenes. nih.govacs.orgacs.org The reaction is particularly effective for the coupling of bicyclic alkenes with pentafluorophenyl benzoate (B1203000) and alkanoate esters in the presence of sodium tetraarylborates, yielding ketone products in high yields. nih.govacs.orgacs.org

A plausible catalytic cycle involves the oxidative addition of a Pd(0) catalyst to the ester C–O bond, forming an acyl–Pd(II)–alkoxide intermediate. acs.orgnsf.gov Subsequent migratory insertion of the alkene into the Pd–acyl bond generates an alkyl–Pd(II) species. acs.orgnsf.gov Transmetalation with a tetraarylborate and subsequent reductive elimination affords the final ketone product and regenerates the active Pd(0) catalyst. acs.orgnsf.gov This method is significant as it demonstrates that esters can serve as competent acyl electrophiles in intermolecular alkene carboacylation reactions without the need for a directing group. nih.govacs.orgacs.org

| Catalyst | Alkene | Ester | Organoboron Reagent | Product | Yield |

| Palladium | Bicyclic Alkenes | Pentafluorophenyl Benzoate/Alkanoate | Sodium Tetraarylborates | Ketones | ≤99% nih.govacs.orgacs.org |

This methodology has also been extended to the carbonylation of aryl bromides at atmospheric pressure using a palladium-Xantphos catalyst system. nih.gov This allows for the direct synthesis of Weinreb amides, benzamides, and methyl esters from the corresponding aryl bromides. nih.gov

Indium(III) triflate (In(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst for a variety of organic transformations, including the acylation of alkenes. researchgate.netorganic-chemistry.org It can effectively catalyze the [3+2] annulation reaction of an alkene with an α,β-unsaturated keto-carboxylic acid to produce γ-butyrolactone derivatives. chemrxiv.org This strategy is notable for its ability to selectively form C3-butyrolactone substituted oxindole (B195798) derivatives in high yields. chemrxiv.org

In(OTf)₃ has also been shown to be an effective catalyst for the deprotection of acetals and ketals under neutral conditions, highlighting its mild nature. organic-chemistry.org Furthermore, indium(III) halides, such as InI₃, can catalyze the cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles. acs.org This reaction proceeds with high regioselectivity through an electrophilic activation of the alkyne. acs.org The choice of the indium salt's counteranion can be crucial, with InI₃ often proving to be the most effective π-catalyst in these transformations. acs.org

| Catalyst | Reactants | Product | Key Features |

| Indium(III) Triflate | Alkene, α,β-Unsaturated keto-carboxylic acid | γ-Butyrolactone derivatives | [3+2] annulation, high yield chemrxiv.org |

| Indium(III) Iodide | 1,5-Enynes with pendant aryl nucleophiles | Tricyclic frameworks | Cascade cycloisomerization, high regioselectivity acs.org |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds, offering a diverse range of reactivity and selectivity. Their application in the synthesis of branched unsaturated esters has led to the development of stereoselective and efficient methods.

Organozinc reagents are valuable tools in organic synthesis, particularly for the stereoselective construction of complex molecules. researchgate.netbeilstein-journals.org An efficient one-pot, three-component coupling reaction has been developed for the synthesis of β-branched Baylis-Hillman adducts. researchgate.net This process involves the 1,4-addition of an organozinc species, such as that derived from the reaction of diethylzinc (B1219324) with trifluoroacetic acid (CF₃CO₂ZnEt), to α,β-acetylenic ketones to generate allenolates. researchgate.net These intermediates then react with aldehydes to furnish highly functionalized trisubstituted olefins in good to excellent yields with stereoselectivity. researchgate.net

The use of organozinc reagents generated from alkyl bromides has also been described in multicomponent Mannich reactions. beilstein-journals.org The direct insertion of zinc dust into the C–Br bond of alkyl bromides in the presence of lithium chloride allows for the formation of a variety of primary, secondary, and tertiary organozinc reagents. beilstein-journals.org These can then be coupled with aldehydes and amines to produce α-branched amines. beilstein-journals.org Early work in this area focused on the use of configurationally labile secondary alkyl organozinc and organomagnesium reagents in enantioselective cross-coupling reactions. acs.org

| Organometallic Reagent | Reaction Type | Key Intermediate | Product |

| Organozinc (from ZnEt₂ and CF₃COOH) | Baylis-Hillman | Allenolates | β-Branched trisubstituted olefins researchgate.net |

| Organozinc (from alkyl bromides and Zn dust) | Mannich Reaction | Alkylzinc bromides | α-Branched amines beilstein-journals.org |

Zinc(II)-Catalyzed Hydrative Aldol (B89426) Reactions for Branched Products

Zinc(II) catalysts have been effectively employed in intermolecular hydrative aldol reactions to produce branched aldol products with high regio- and stereoselectivity. researchgate.netnih.gov This method involves the reaction of 2-en-1-ynamides with aldehydes and water. researchgate.netnih.gov A key feature of this approach is the ability to modulate the stereochemical outcome (anti and syn selectivity) by adjusting the size of the sulfonamides used. researchgate.netnih.gov This control leads to the selective formation of either E- or Z-configured zinc(II) dienolates. researchgate.netnih.gov

The use of inexpensive chiral sulfonamides can lead to the formation of enantiopure aldol products. researchgate.netnih.gov Mechanistic studies suggest that the sulfonamide amides of the substrates can trap a released proton, creating dual acidic sites that activate a carbonyl allylation reaction. nih.gov While this methodology has been demonstrated for the synthesis of branched aldol products, its direct application to the synthesis of esters like this compound would require subsequent oxidation and esterification steps.

Table 1: Stereoselectivity in Zinc(II)-Catalyzed Hydrative Aldol Reactions This table is representative and based on findings for analogous systems.

| Aldehyde | Sulfonamide | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Benzaldehyde | Small | High anti | High |

| Benzaldehyde | Bulky | High syn | High |

| Isobutyraldehyde | Small | Moderate anti | Good |

| Isobutyraldehyde | Bulky | Moderate syn | Good |

Stereoselective and Enantioselective Synthesis of Branched Alkenoates

The creation of specific stereoisomers is a critical challenge in organic synthesis, particularly for highly substituted alkenes.

The design of chiral ligands for metal catalysts is a cornerstone of asymmetric synthesis. nih.govresearchgate.netnii.ac.jp For a long time, C2-symmetric ligands were prevalent, but more recently, nonsymmetrical modular ligands, such as P,N-ligands, have proven to be highly effective in various metal-catalyzed reactions. nih.gov These chiral ligands modify the metal center's reactivity and selectivity, favoring the formation of one enantiomer over the other. nih.gov

In the context of branched allylic esters, palladium(II) catalysts bearing chiral ligands have been successfully used for the enantioselective synthesis from prochiral (Z)-2-alkene-1-ols. nih.gov For instance, the trichloroacetimidate (B1259523) derivatives of these alcohols react with carboxylic acids in the presence of a palladium(II) catalyst to yield 3-acyloxy-1-alkenes with high yields and enantiomeric purity. nih.gov These reactions exhibit high branched-to-linear product ratios. nih.gov The development of novel chiral ligands, such as those based on spirobiindane or bipyridine N,N'-dioxides, continues to expand the scope of asymmetric transformations. nii.ac.jp

Controlling the E/Z stereochemistry of tetrasubstituted alkenes is a formidable challenge in organic synthesis. rsc.org Traditional olefination methods like the Wittig reaction often yield mixtures of stereoisomers when applied to the synthesis of such highly substituted alkenes. rsc.org

One innovative approach involves the olefination of carbonyl compounds with ynolates. nih.govelsevierpure.com This reaction proceeds through a cycloaddition followed by an electrocyclic ring-opening of the resulting β-lactone enolate. nih.govelsevierpure.com The E/Z geometry of the final tetrasubstituted olefin product is determined by the direction of the conrotatory motion during the ring-opening, a phenomenon known as torquoselectivity. nih.govelsevierpure.com

Another strategy is the nickel-catalyzed cascade reaction involving the arylation of an alkyne, inducing an acyl migration to form all-carbon tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org The steric and electronic properties of the phosphine (B1218219) ligands are crucial for achieving high regio- and stereocontrol in this process. rsc.org Furthermore, the Julia–Kocienski olefination using sterically demanding phenyltetrazole sulfones has shown high E-selectivity in the synthesis of complex molecules. nih.gov

Table 2: E/Z Selectivity in Olefination Reactions for Tetrasubstituted Alkenes This table is representative and based on findings for analogous systems.

| Olefination Method | Substrates | Catalyst/Reagent | Predominant Isomer | E/Z Ratio |

| Ynolate Olefination | Ketone + Ynolide | - | E or Z (torquoselective) | High |

| Ni-catalyzed Cascade | Alkyne + Boronic Acid | Ni(cod)2 / Ligand | Z | >98:2 |

| Julia-Kocienski | Trione + Phenyltetrazole sulfone | KHMDS | E | High |

Kinetic resolution is a powerful technique for separating enantiomers in a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymes, such as lipases, are particularly effective in kinetic resolutions, for example, in the esterification of racemic alcohols. youtube.com

Dynamic kinetic resolution (DKR) is an advancement of this concept where the less reactive enantiomer is continuously racemized in situ. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. wikipedia.org DKR has been successfully applied to the synthesis of a variety of compounds, including alcohols and amines. researchgate.netprinceton.edunih.gov A successful DKR process requires that the rate of racemization is faster than the rate of reaction of the slower-reacting enantiomer. princeton.edu Chemoenzymatic DKR, which combines an enzyme-catalyzed resolution with a metal-catalyzed racemization, has been developed for the synthesis of optically active secondary alcohols. nih.gov

Esterification and Transesterification Routes to Ethyl Hexenoate Derivatives

The final step in the synthesis of ethyl hexenoate derivatives often involves an esterification or transesterification reaction.

The most common method for preparing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. libretexts.orgucalgary.calibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of either the alcohol or the carboxylic acid is used, or the water formed is removed. ucalgary.ca For smaller esters like ethyl ethanoate, the ester can be distilled off as it is formed due to its lower boiling point. libretexts.orglibretexts.org

Transesterification is another valuable method for synthesizing esters, where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com In a basic medium, an alkoxide is used to displace the original alkoxy group through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification. masterorganicchemistry.com Enzymatic transesterification, using lipases, has also been employed for the synthesis of flavor esters like ethyl hexanoate. researchgate.net

Detailed Reaction Pathways of Unsaturated Ester Transformations

The reactivity of unsaturated esters like this compound is dictated by the interplay between the alkene and the ester functional groups. The electron-withdrawing nature of the ester modifies the reactivity of the C=C bond, leading to distinct mechanistic pathways compared to simple alkenes.

Alkene Functionalization Mechanisms

The double bond in unsaturated esters is a key site for chemical modification. Its electronic properties—rendered electron-deficient in α,β-unsaturated systems—allow for a range of functionalization reactions, including electrochemical, electrophilic, and nucleophilic processes.

Electrochemical methods, particularly anodic oxidation, offer a pathway for the functionalization of organic compounds under mild, oxidant-free conditions. researchgate.net These electrosynthesis techniques often proceed via the generation of radical intermediates. researchgate.net For unsaturated esters, anodic processes can lead to functionalization at the double bond. For instance, the electrochemical oxidation of α,β-unsaturated carboxylic acids has been shown to achieve decarboxylative trifluoromethylation, proceeding through radical intermediates. researchgate.net

While direct anodic esterification of the C=C bond is less common, analogous electrochemical methods can be envisioned. The general mechanism would involve the oxidation of a substrate at the anode to generate a radical cation. This intermediate could then be trapped by a nucleophile, such as an alcohol or carboxylate, present in the electrolytic medium. This approach has been successfully used for the selective fluorination of various organic compounds, including phenols and sulfides, often involving radical or ion radical mechanisms. researchgate.net

Table 1: Overview of Electrochemical Functionalization Principles

| Feature | Description |

|---|---|

| Method | Anodic Oxidation |

| Conditions | Catalyst-free, external oxidant-free electrolysis |

| Key Intermediates | Radical cations, radical species |

| Mechanism Type | Involves radical processes or ion radical mechanisms researchgate.net |

| Potential Application | Introduction of functional groups (e.g., fluorine, trifluoromethyl) across the C=C bond or via decarboxylation researchgate.net |

The addition reactions to the carbon-carbon double bond in unsaturated esters are heavily influenced by the position of the double bond relative to the ester group.

Electrophilic Addition: Typical C=C bonds are electron-rich and readily undergo electrophilic addition, where an electrophile attacks the π-electron cloud to form a carbocation intermediate. quora.com This is followed by the attack of a nucleophile. quora.com For a β,γ-unsaturated ester like this compound, the double bond is insulated from the ester group by a saturated carbon, and it would be expected to react similarly to a standard alkene, undergoing electrophilic addition.

Nucleophilic Addition: In α,β-unsaturated esters, the situation is reversed. The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. youtube.com This reaction, known as conjugate addition or Michael addition, is a fundamental process in organic synthesis. The attacking reagent is a nucleophile, an electron-rich species, which adds to the electron-deficient alkene. youtube.com The mechanism involves the formation of a resonance-stabilized enolate intermediate. While this compound is not an α,β-unsaturated ester, its isomers are, and this pathway is crucial for understanding the reactivity of the general class of compounds.

Table 2: Comparison of Addition Mechanisms to Unsaturated Esters

| Addition Type | Substrate Type | Initial Attacking Species | Key Intermediate |

|---|---|---|---|

| Electrophilic | β,γ-Unsaturated Esters | Electrophile (e.g., H⁺, Br⁺) | Carbocation |

| Nucleophilic (Conjugate) | α,β-Unsaturated Esters | Nucleophile (e.g., R₂CuLi, CN⁻) | Enolate Anion |

Epoxidation involves the addition of an oxygen atom across a C=C double bond to form an epoxide (or oxirane). libretexts.org The mechanism of this reaction is highly dependent on the electronic nature of the alkene.

For electron-rich alkenes, epoxidation is typically achieved with electrophilic peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). However, this method is often slow and gives low yields for electron-deficient olefins like α,β-unsaturated esters. researchgate.net

A more effective strategy for α,β-unsaturated esters is nucleophilic epoxidation. This reaction often uses a combination of hydrogen peroxide and a base (e.g., sodium hydroxide). youtube.com The base deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion then attacks the electrophilic β-carbon of the unsaturated ester in a conjugate addition fashion. The subsequent intramolecular displacement of the hydroxide (B78521) ion forms the epoxide ring. youtube.comacs.org This method avoids the use of pre-formed peroxyacids. youtube.com

Table 3: Epoxidation Methods for Unsaturated Esters

| Method | Reagent | Substrate Suitability | Mechanism |

|---|---|---|---|

| Electrophilic Epoxidation | m-CPBA | Electron-rich alkenes | Concerted electrophilic attack libretexts.org |

| Nucleophilic Epoxidation | H₂O₂ / NaOH | α,β-Unsaturated esters/ketones | Nucleophilic conjugate addition of HOO⁻ youtube.comacs.org |

Ester Cleavage and Formation Mechanisms

The ester functional group itself is a site of significant reactivity, primarily involving nucleophilic acyl substitution.

Ester Formation (Esterification): The formation of an ester typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. solubilityofthings.com This reaction is reversible. solubilityofthings.com

Ester Cleavage (Hydrolysis): The cleavage of an ester bond, or hydrolysis, can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. Using a large excess of water shifts the equilibrium toward the carboxylic acid and alcohol products. libretexts.org The mechanism mirrors esterification, starting with protonation of the carbonyl oxygen to facilitate nucleophilic attack by water. solubilityofthings.com

Rearrangement and Isomerization Pathways

Unsaturated esters can undergo rearrangements that shift the position of the carbon-carbon double bond. A common transformation is the isomerization of an α,β-unsaturated ester to its corresponding β,γ-unsaturated isomer, or vice versa.

One established mechanism for the thermal isomerization of certain α,β-unsaturated esters to their β,γ-isomers is a unimolecular solubilityofthings.comyoutube.com-hydrogen transfer. cdnsciencepub.com This process is believed to proceed through a cyclic transition state. Studies on methyl cis-4-methyl-2-pentenoate showed that this rearrangement follows first-order kinetics, supporting a concerted, intramolecular pathway. cdnsciencepub.com

Photochemical methods can also be employed to achieve contra-thermodynamic isomerization. acs.orgacs.org For example, α,β-unsaturated esters can be converted to α-branched β,γ-alkenyl esters via photoenolization. This process involves the initial E/Z geometric isomerization of the ester, followed by a solubilityofthings.comyoutube.com-hydride shift from the excited Z-isomer to form a transient photoketene hemiacetal. acs.org This intermediate can then be tautomerized to the final β,γ-unsaturated product. acs.org Catalytic methods using bases or transition metals have also been developed to facilitate the stereoselective deconjugation of α,β-unsaturated esters. nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethane |

| Ethanol |

| Ethene |

| Formaldehyde |

| Glyoxal |

| Hydrogen peroxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Methyl cis-4-methyl-2-pentenoate |

| Methyl 4-methyl-3-pentenoate |

| Propanoic acid |

| Sodium hydroxide |

| Sulfuric acid |

| Trimethyl phosphonoacetate |

Positional Isomerization (e.g., α,β- to β,γ-Unsaturated Esters)

Positional isomerization between α,β- and β,γ-unsaturated esters is a key transformation that can be influenced by thermal conditions or catalysis. The relative stability of these isomers is dictated by a balance of steric and electronic factors. cdnsciencepub.com

Under thermal conditions, the isomerization of α,β-unsaturated esters to their β,γ-counterparts can occur through a unimolecular, first-order reaction. cdnsciencepub.com For instance, the thermal isomerization of methyl cis-4-methyl-2-pentenoate to methyl 4-methyl-3-pentenoate proceeds via a cyclic 1,5-hydrogen transfer mechanism. cdnsciencepub.com This is supported by the activation parameters, including a heat of activation (ΔH‡) of 37.5 ± 2 kcal/mole and an entropy of activation (ΔS‡) of -8.2 ± 4 e.u. cdnsciencepub.com The negative entropy of activation is consistent with a constrained, cyclic transition state.

Recent advancements have demonstrated that this isomerization can be achieved in a contra-thermodynamic sense using photocatalysis. thieme-connect.comacs.orgnih.govthieme-connect.com Chiral phosphoric acid catalysis under UV irradiation enables the conversion of α,β-unsaturated esters to α-tertiary β,γ-alkenyl esters with high enantioselectivity. thieme-connect.comacs.orgnih.govthieme-connect.com This method proceeds through a photoenolization mechanism, which circumvents the thermodynamic preference for the conjugated α,β-isomer. thieme-connect.comacs.orgnih.govthieme-connect.com

Sigmatropic Shifts and Hydrogen Atom Transfer Processes

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org In the context of unsaturated esters, nih.govmdpi.com-hydrogen shifts are particularly relevant. wikipedia.orglibretexts.orgchemistrylearner.comnumberanalytics.com These shifts are thermally allowed and proceed suprafacially, meaning the hydrogen atom moves along the same face of the π-system. libretexts.org

The isomerization of α,β- to β,γ-unsaturated esters can be facilitated by a nih.govmdpi.com-hydride shift. nih.gov This process involves the migration of a hydrogen atom from the γ-position to the α-position, mediated by a cyclic transition state. cdnsciencepub.com The driving force for this rearrangement is often the formation of a more thermodynamically stable isomer.

Photochemical conditions can enable different sigmatropic rearrangements. For example, thieme-connect.commdpi.com-hydrogen shifts, which are thermally forbidden, can occur under photochemical activation. libretexts.orgchemistrylearner.com These reactions proceed through an excited state and allow for the formation of products that are not accessible under thermal conditions. chemistrylearner.com

Role of Catalysis in Mechanistic Elucidation

Catalysis plays a pivotal role in controlling the outcome and understanding the mechanisms of reactions involving unsaturated esters. Different types of catalysts, including transition metals, organocatalysts, and acids/bases, offer distinct pathways and selectivities.

Transition Metal Catalysis (e.g., Pd, Ni, Ir)

Transition metals like palladium (Pd), nickel (Ni), and iridium (Ir) are powerful catalysts for a variety of transformations involving unsaturated esters. nih.govacs.orgnih.govacs.org They can facilitate reactions such as hydrogenation, arylation, and dicarbofunctionalization. acs.orgnih.govresearchgate.net

Palladium and nickel catalysts have been extensively used for the α,β-dehydrogenation of carbonyl compounds, including esters, to introduce unsaturation. nih.gov The mechanism often involves the formation of a metal-enolate intermediate followed by β-hydride elimination. nih.gov In the context of unsaturated esters, Pd-catalysis can be employed for γ-arylation reactions. researchgate.net

Nickel catalysts have emerged as a cost-effective alternative to precious metals for asymmetric hydrogenation of α,β-unsaturated esters. acs.org Mechanistic studies, including deuterium (B1214612) labeling and kinetic analysis, have been crucial in understanding the catalytic cycle and the factors governing enantioselectivity. acs.org Iridium catalysts are also highly effective for asymmetric hydrogenation, often exhibiting high activity and selectivity.

| Catalyst Type | Reaction | Key Mechanistic Feature |

| Palladium (Pd) | γ-Arylation of unsaturated nitriles | Oxidative addition, transmetalation, reductive elimination researchgate.net |

| Nickel (Ni) | Asymmetric hydrogenation of α,β-unsaturated esters | Formation of nickel-hydride species, coordination of the olefin, migratory insertion, and reductive elimination acs.org |

| Iridium (Ir) | Asymmetric hydrogenation | Similar to Rh, Ru, and Ni-based systems, involving oxidative addition of H2 and substrate coordination. acs.org |

Organocatalysis (e.g., N-Heterocyclic Carbenes, Hantzsch Esters)

Organocatalysis offers a metal-free approach to catalyze reactions of unsaturated esters, often with high enantioselectivity. mdpi.comresearchgate.net N-Heterocyclic carbenes (NHCs) and Hantzsch esters are prominent examples of organocatalysts used in this context. mdpi.comnih.govdntb.gov.uaresearchgate.net

N-Heterocyclic carbenes can catalyze the umpolung (reversal of polarity) of α,β-unsaturated aldehydes, which can then be converted to saturated esters. dntb.gov.ua NHCs can also promote the formation of α,β-unsaturated esters from ynals. nih.gov The mechanism involves the formation of key intermediates such as the Breslow intermediate and acyl azolium. researchgate.net

Hantzsch esters serve as excellent hydride donors in organocatalytic reduction reactions. mdpi.comresearchgate.net In combination with a chiral organocatalyst, they can achieve the enantioselective transfer hydrogenation of α,β-unsaturated esters. mdpi.com This biomimetic approach offers high chemoselectivity for the reduction of the C=C double bond over the C=O bond. mdpi.com

| Organocatalyst | Role | Mechanistic Highlight |

| N-Heterocyclic Carbenes (NHCs) | Umpolung, ester formation | Formation of Breslow intermediate, acyl azolium intermediate dntb.gov.uaresearchgate.net |

| Hantzsch Esters | Hydride donor for reductions | Biomimetic hydride transfer, regeneration of the catalyst mdpi.comresearchgate.net |

Acid- and Base-Catalyzed Processes

Acid and base catalysis play a fundamental role in reactions of esters, including hydrolysis and isomerization. chemistrysteps.comyoutube.com

Acid-catalyzed hydrolysis of esters is the reverse of Fischer esterification and proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. chemistrysteps.comyoutube.com For unsaturated esters, acid catalysis can also promote the migration of the double bond. libretexts.org For instance, treatment of a β,γ-unsaturated acid with an acid catalyst can lead to the more stable α,β-unsaturated isomer. libretexts.org

Base-catalyzed hydrolysis, or saponification, is an irreversible process due to the deprotonation of the resulting carboxylic acid. chemistrysteps.com In the context of α,β-unsaturated esters, base catalysis can facilitate Michael additions, where a nucleophile adds to the β-position of the conjugated system. libretexts.org Strong bases can also catalyze the di- and trimerization of unsaturated nitriles, which are structurally related to unsaturated esters. elsevierpure.com

| Condition | Reaction | Key Mechanistic Step |

| Acid Catalysis | Hydrolysis | Protonation of the carbonyl oxygen chemistrysteps.comyoutube.com |

| Isomerization | Protonation of the double bond to form a carbocation intermediate libretexts.org | |

| Base Catalysis | Hydrolysis (Saponification) | Nucleophilic attack of hydroxide on the carbonyl carbon chemistrysteps.com |

| Michael Addition | Nucleophilic attack at the β-carbon of the conjugated system libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Complex Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic compounds, offering deep insights into the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Field One-Dimensional NMR (¹H, ¹³C, DEPT) for Chemical Shift and Multiplicity Analysis

High-field one-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for the initial structural assessment of Ethyl 2,3,3-trimethylhex-4-enoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (multiplicities). For this compound, the expected signals would correspond to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂), the vinylic protons of the hexenoate chain, the proton at the C2 position, and the various methyl groups. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals would include the carbonyl carbon of the ester group (typically in the 170-180 ppm region), the olefinic carbons, the quaternary carbon at C3, and the various aliphatic carbons of the methyl and ethyl groups.

DEPT experiments (DEPT-90 and DEPT-135) are instrumental in differentiating between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is crucial for assigning the carbon signals observed in the broad-band decoupled ¹³C NMR spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-5.8 | m | 2H | H-4, H-5 |

| ~4.1 | q | 2H | OCH₂CH₃ |

| ~2.5 | q | 1H | H-2 |

| ~1.2 | t | 3H | OCH₂CH₃ |

| ~1.1 | d | 3H | C2-CH₃ |

| ~1.0 | s | 6H | C3-(CH₃)₂ |

| ~1.7 | d | 3H | H-6 (CH₃) |

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~175 | - | C=O (C1) |

| ~130 | + | C5 |

| ~125 | + | C4 |

| ~60 | - | OCH₂CH₃ |

| ~45 | + | C2 |

| ~40 | - | C3 |

| ~20 | + | C2-CH₃ |

| ~25 | + | C3-(CH₃)₂ |

| ~18 | + | C6 |

| ~14 | + | OCH₂CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC/HETCOR, HMBC) for Connectivity and Quaternary Center Assignment

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms, which is vital for assembling the molecular structure.

Correlation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinylic protons (H-4 and H-5), between the H-2 proton and its neighboring methyl protons, and between the protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) : These spectra map direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : This powerful technique shows correlations between protons and carbons over two to three bonds. HMBC is particularly crucial for identifying quaternary carbons (like C1 and C3 in this molecule) by observing correlations from nearby protons. For instance, the protons of the ethyl group and the H-2 proton would show correlations to the carbonyl carbon (C1). The methyl protons at C2 and C3 would show correlations to the quaternary C3 carbon and other nearby carbons, confirming the core structure.

Stereochemical Determination via NOE, J-based Analysis, and Chiral Shift Reagents

Determining the stereochemistry of a molecule is essential for a complete structural description.

Nuclear Overhauser Effect (NOE) : NOE experiments (e.g., NOESY or ROESY) identify protons that are close in space, irrespective of their bonding connectivity. For this compound, which has a stereocenter at C2, NOE data could help determine the relative stereochemistry by observing spatial proximities between the C2-proton, the adjacent methyl groups, and other parts of the molecule.

J-based Analysis : The magnitude of the coupling constant (J-value) between protons can provide information about their dihedral angle, which is related to the stereochemistry. For the vinylic protons (H-4 and H-5), the J-value would indicate whether the double bond has a cis or trans configuration.

Chiral Shift Reagents : In cases where enantiomers are present, chiral lanthanide shift reagents can be used to induce chemical shift differences between the corresponding protons of the two enantiomers in the ¹H NMR spectrum, allowing for their differentiation and quantification.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations, C=C stretching of the alkene, and various C-H stretching and bending vibrations for the aliphatic and vinylic moieties.

Raman Spectroscopy : Raman spectroscopy complements IR spectroscopy. The C=C double bond, being more polarizable, would likely show a strong signal in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1650 | Medium | C=C Stretch (Alkene) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~2970 | Strong | C-H Stretch (Aliphatic) |

| ~3020 | Medium | C-H Stretch (Vinylic) |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which is 184.1463 g/mol . smolecule.com This allows for the unambiguous confirmation of its molecular formula, C₁₁H₂₀O₂.

The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₂CH₃) and McLafferty rearrangement if structurally feasible. The fragmentation of the hexenoate chain would also produce characteristic ions.

Integration of Spectroscopic Data with Computational Modeling for Conformation and Configuration Assignments

The integration of experimental spectroscopic data with computational modeling provides a powerful approach for the detailed assignment of conformation and configuration.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts, vibrational frequencies, and stable conformations of this compound. By comparing the calculated parameters with the experimental data, a more confident and detailed structural assignment can be achieved. For instance, different stereoisomers or conformers will have distinct calculated energies and spectroscopic properties, allowing for the identification of the most likely structure present in the sample. This integrated approach is particularly valuable for complex molecules where spectroscopic data alone may not be sufficient for a complete and unambiguous structural elucidation.

Computational Chemistry and Theoretical Studies on Ethyl 2,3,3 Trimethylhex 4 Enoate

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be employed to investigate the electronic structure and stability of Ethyl 2,3,3-trimethylhex-4-enoate.

These calculations could determine key electronic properties such as the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical stability and its susceptibility to electronic excitation. Furthermore, these methods can be used to calculate the total electronic energy, which, when compared for different isomers or conformers, can predict their relative stabilities.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Method |

| HOMO Energy | - | DFT/B3LYP/6-31G |

| LUMO Energy | - | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | - | DFT/B3LYP/6-31G |

| Dipole Moment | - | MP2/aug-cc-pVDZ |

| Total Electronic Energy | - | DFT/B3LYP/6-31G |

Note: The values in this table are hypothetical and represent the type of data that would be generated from such studies.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry plays a pivotal role in elucidating reaction mechanisms. For this compound, computational studies could map out the potential energy surfaces of various reactions it might undergo, such as ester hydrolysis, addition reactions at the carbon-carbon double bond, or rearrangement reactions.

By locating and characterizing the transition state structures for these reactions, researchers could calculate activation energies and reaction rates. This information is vital for understanding the kinetics and thermodynamics of the chemical transformations involving this ester. Techniques such as intrinsic reaction coordinate (IRC) calculations would be used to confirm that the identified transition states connect the correct reactants and products.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These theoretical predictions, when compared with experimental spectra, can aid in the definitive assignment of signals and provide a deeper understanding of the molecule's structure and electronic environment.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This would allow for the assignment of experimental spectral bands to specific vibrational modes of the molecule, confirming its structural features.

Table 2: Hypothetical Predicted vs. Experimental NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (e.g., C4-H) | - | - |

| ¹³C (e.g., C=O) | - | - |

| ¹³C (e.g., C=C) | - | - |

Note: This table illustrates the comparative data that would be sought in such a study. No experimental or computational NMR data for this specific compound is currently available in the reviewed literature.

Origin of Stereoselectivity and Enantioselectivity Prediction

Given the presence of a stereocenter at the C2 position and a double bond that can exhibit E/Z isomerism, the study of stereoselectivity in reactions involving this compound is of significant interest. Computational modeling could be used to investigate the origin of stereoselectivity in its synthesis or reactions.

By calculating the energies of diastereomeric transition states leading to different stereoisomeric products, the preferred reaction pathway can be predicted. This type of analysis is crucial for designing synthetic routes that yield a specific stereoisomer with high selectivity. For reactions involving chiral catalysts, computational models can help in understanding the catalyst-substrate interactions that govern enantioselectivity.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations could provide a detailed picture of the conformational landscape and dynamic behavior of this compound in different environments (e.g., in vacuum, in a solvent). MD simulations would allow for the exploration of the molecule's flexibility, identifying the most stable conformers and the energy barriers between them.

This information is essential for understanding how the molecule's shape influences its reactivity and physical properties. A thorough conformational analysis would involve systematically exploring the potential energy surface by rotating the single bonds in the molecule and calculating the corresponding energies.

Based on the available scientific literature, a detailed article on the derivatization and synthetic transformations of this compound cannot be generated at this time. Extensive searches for specific chemical modifications of this compound have yielded insufficient data to fulfill the requested article outline with the required level of detail and scientific accuracy.

While general methodologies for these reactions on analogous α,β-unsaturated esters are well-documented, the strict requirement to focus solely on this compound prevents the extrapolation of data from other compounds. Providing such extrapolated information would be speculative and would not meet the standard of a scientifically accurate and authoritative article.

Further research on this specific compound is necessary for a comprehensive understanding of its chemical behavior and synthetic potential. Without dedicated studies on this compound, any detailed discussion on its derivatization would not be based on direct evidence.

Therefore, the generation of the requested article is not possible without violating the core principles of scientific accuracy and adherence to the specified scope. Should peer-reviewed data on the chemical transformations of this compound become available, the creation of the requested article would be feasible.

Derivatization and Synthetic Transformations of Ethyl 2,3,3 Trimethylhex 4 Enoate

Reactions Involving the Alkene Functionality

Halogenation and Hydrofunctionalization Reactions

The reactivity of the carbon-carbon double bond in Ethyl 2,3,3-trimethylhex-4-enoate is a focal point for synthetic modifications. Halogenation and hydrofunctionalization reactions provide pathways to introduce new functional groups, thereby increasing the molecular complexity and providing handles for further transformations.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound is anticipated to proceed via a standard electrophilic addition mechanism. This would likely result in the formation of a dihaloalkane. The regioselectivity and stereoselectivity of this reaction would be influenced by the formation of a halonium ion intermediate and the steric hindrance imposed by the bulky quaternary center. While specific studies on this exact substrate are not prevalent in the literature, related transformations on α,β-unsaturated carbonyl compounds suggest that the reaction can be achieved using various halogenating agents. For instance, methods utilizing N-halosuccinimides or molecular halogens in appropriate solvents are common for such transformations.

Hydrofunctionalization: Hydrofunctionalization reactions, which involve the addition of an H-X moiety across the double bond, represent a powerful tool for the synthesis of functionalized molecules. In the context of this compound, reactions such as hydroboration-oxidation, hydroamination, and hydroetherification could yield a range of valuable derivatives.

Hydroboration-Oxidation: This two-step sequence would be expected to result in the anti-Markovnikov addition of a hydroxyl group to the less substituted carbon of the double bond. The use of bulky borane (B79455) reagents (e.g., 9-BBN) would likely enhance the regioselectivity, favoring the formation of the primary alcohol.

Hydroamination and Hydroetherification: Catalytic methods for the addition of N-H and O-H bonds across alkenes are of significant interest. Transition-metal catalysts, particularly those based on late transition metals, have been shown to be effective for the hydrofunctionalization of unactivated alkenes. The steric hindrance around the double bond in this compound would likely necessitate the use of highly active and selective catalyst systems.

| Reaction Type | Reagents | Expected Product | Key Considerations |

| Halogenation | Br₂, CH₂Cl₂ | Vicinal dibromide | Stereoselectivity (anti-addition) |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol | Regioselectivity (anti-Markovnikov) |

| Catalytic Hydroamination | Amine, Transition Metal Catalyst | Amine derivative | Catalyst selection for sterically hindered alkene |

Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

The double bond in this compound can also participate in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. In this context, the ester would act as the dienophile. The electron-withdrawing nature of the ester group activates the double bond for reaction with a conjugated diene. However, the significant steric bulk originating from the adjacent quaternary carbon and the methyl groups presents a substantial challenge for this transformation.

The feasibility of a Diels-Alder reaction involving this compound would be highly dependent on the choice of the diene and the reaction conditions. Highly reactive dienes, such as Danishefsky's diene or other electron-rich dienes, might be required to overcome the steric hindrance. The use of Lewis acid catalysts could also play a crucial role in lowering the activation energy of the reaction and potentially influencing the stereochemical outcome. The resulting cyclohexene (B86901) adduct would possess a high degree of substitution and multiple stereocenters, making it a valuable intermediate for further synthetic endeavors.

Functionalization at Tertiary and Quaternary Carbon Centers

The presence of a quaternary carbon atom at the α-position and a tertiary carbon at the β-position of the original hexenoate chain makes direct functionalization of these centers a formidable synthetic challenge. The construction of quaternary carbon centers is a long-standing problem in organic synthesis due to the high steric hindrance associated with bringing four non-hydrogen substituents together.

Direct C-H functionalization at the tertiary β-carbon is a potential, albeit challenging, avenue for derivatization. Modern methods involving radical-mediated or transition-metal-catalyzed C-H activation could potentially be employed. However, the selectivity of such reactions would need to be carefully controlled to avoid competing reactions at other positions.

Functionalization of the quaternary α-carbon would likely require more elaborate strategies, possibly involving rearrangement reactions or the use of specific precursors where the quaternary center is constructed in a controlled manner.

Utilization of this compound as a Chiral Building Block in Natural Product Synthesis and Complex Molecule Assembly

Should this compound be available in an enantiomerically pure form, it would represent a highly valuable chiral building block for the synthesis of complex molecules, particularly natural products. Many biologically active compounds, including terpenoids and polyketides, contain highly substituted and stereochemically rich carbon skeletons.

The combination of a chiral quaternary center and a modifiable double bond would allow for the diastereoselective introduction of new stereocenters. For example, enantioselective synthesis of one of the enantiomers of this compound could serve as a starting point for the asymmetric synthesis of natural products containing a gem-dimethyl group adjacent to a stereocenter. The double bond could be cleaved (e.g., via ozonolysis) to reveal a carbonyl group, or functionalized as described above to introduce further complexity in a stereocontrolled fashion. The development of asymmetric routes to this and similar compounds is therefore a significant area of interest for synthetic chemists.

Future Research Directions and Advanced Methodological Development

Development of Novel Catalytic Systems for Atom-Economical Synthesis

The synthesis of α,β-unsaturated esters, such as Ethyl 2,3,3-trimethylhex-4-enoate, is a cornerstone of organic chemistry. Modern synthetic efforts are increasingly focused on atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Recent advancements in catalysis offer promising avenues for the atom-economical synthesis of highly substituted alkenes. For instance, kinetically-controlled catalytic cross-metathesis reactions have been developed to selectively generate (Z)-α,β-unsaturated esters. nih.gov A notable finding is the use of acetonitrile (B52724) to avoid the need for excess amounts of more valuable terminal alkene substrates. nih.gov Such methodologies could be adapted for the synthesis of this compound, potentially offering a more efficient and sustainable route.

Furthermore, the use of solid-supported catalysts, such as KF/Al2O3, has shown success in the Knoevenagel condensation for preparing α-phenylseleno-α,β-unsaturated esters under solvent-free conditions. This approach is highly atom-economical and avoids the use of hazardous solvents. beilstein-journals.org The development of similar solid-phase catalytic systems tailored for the specific steric and electronic properties of the precursors to this compound could represent a significant step forward.

Another area of interest is the use of organocatalysis. For example, phosphine (B1218219) and amine functionalized polystyrene has been used in one-pot Wittig reactions to produce α,β-unsaturated esters. organic-chemistry.org The development of chiral catalysts could also enable the enantioselective synthesis of specific stereoisomers of this compound, which could be valuable for certain applications.

| Catalytic System | Reaction Type | Potential Advantages for this compound Synthesis |

| Molybdenum-based catalysts | Cross-Metathesis | High Z-selectivity, reduced need for excess reagents. nih.gov |

| KF/Al2O3 | Knoevenagel Condensation | Solvent-free conditions, high atom economy. beilstein-journals.org |

| Functionalized Polystyrene | Wittig Reaction | One-pot synthesis, potential for catalyst recycling. organic-chemistry.org |

| Chiral Phosphoric Acids | Protonation | Enantioselective synthesis of specific isomers. acs.org |

Integration of Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals, including fragrances and esters. nih.govnih.gov This approach offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, enhanced process control, and the potential for seamless integration of reaction and purification steps. beilstein-journals.orgnih.gov

The synthesis of odorants, a class of compounds to which this compound may belong due to its ester functionality, has been a recent focus of flow chemistry applications. nih.govnih.gov For example, continuous-flow reactors have been successfully used for heterogeneously catalyzed reactions, gas-phase reactions, and photochemical processes in the synthesis of various fragrance ingredients. nih.govnih.gov

Given that the synthesis of esters is often an equilibrium-limited reaction, continuous removal of by-products like water can significantly drive the reaction towards completion. Flow chemistry setups are ideally suited for such integrated reaction and separation processes. For the production of this compound, a continuous process could involve pumping the reactants through a heated column packed with a solid acid catalyst, with in-line separation of water to achieve high conversion rates.

The modular nature of flow chemistry systems also allows for rapid optimization of reaction conditions and easy scalability from laboratory to industrial production. beilstein-journals.org This would be particularly beneficial for a specialty chemical like this compound, where production volumes may vary based on demand.

Machine Learning and AI Applications in Reaction Optimization and Prediction

| AI/ML Application | Potential Impact on this compound |

| Predictive Modeling | Suggestion of optimal catalysts, solvents, and reaction conditions. revvitysignals.com |

| Process Optimization | Fine-tuning of reaction parameters to maximize yield and minimize by-products. worldpharmatoday.com |

| Catalyst Design | In-silico design of novel catalysts with enhanced activity and selectivity. |

| Autonomous Experimentation | Accelerated discovery of optimal synthetic routes through automated workflows. |

Exploration of New Derivatization Pathways for Advanced Materials and Chemical Biology Tools

The α,β-unsaturated ester moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations, making it an attractive scaffold for the development of new materials and chemical biology tools. nih.govrsc.org

The double bond can undergo various addition reactions, such as Michael additions, to introduce new functional groups. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

For instance, the polymerization of α,β-unsaturated esters can lead to the formation of polymers with tailored properties. rsc.org The specific substitution pattern of this compound could impart unique characteristics to such polymers, potentially finding applications in coatings, adhesives, or biomedical materials.

In the realm of chemical biology, the α,β-unsaturated carbonyl functionality is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. nih.gov While this reactivity can be associated with toxicity, it can also be harnessed for the development of covalent inhibitors or chemical probes to study biological processes. The steric hindrance around the double bond in this compound could modulate this reactivity, potentially leading to more selective interactions with specific biological targets.

Furthermore, the derivatization of this compound with fluorophores or affinity tags could generate novel chemical probes for imaging or pull-down experiments to identify new protein targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.